molecular formula C11H10F2N2S B13512542 [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine

[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B13512542
M. Wt: 240.27 g/mol
InChI Key: KEZFXHKJVZKSCC-UHFFFAOYSA-N
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Description

[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine is a heterocyclic compound that contains both a thiazole ring and a difluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2,6-difluorobenzyl chloride with 2-aminomethylthiazole. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the thiazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated derivatives, thioethers, and amine-substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of [(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and blocking substrate access.

Comparison with Similar Compounds

[(2,6-Difluorophenyl)methyl][(1,3-thiazol-2-yl)methyl]amine can be compared with other thiazole and difluorophenyl derivatives:

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Difluorophenyl Derivatives: Compounds such as difluorobenzene derivatives are known for their use in pharmaceuticals and agrochemicals.

Uniqueness

The combination of the difluorophenyl group and the thiazole ring in this compound provides a unique structural framework that can enhance its biological activity and specificity compared to other similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, materials science, and biotechnology.

Properties

Molecular Formula

C11H10F2N2S

Molecular Weight

240.27 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-N-(1,3-thiazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H10F2N2S/c12-9-2-1-3-10(13)8(9)6-14-7-11-15-4-5-16-11/h1-5,14H,6-7H2

InChI Key

KEZFXHKJVZKSCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CNCC2=NC=CS2)F

Origin of Product

United States

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